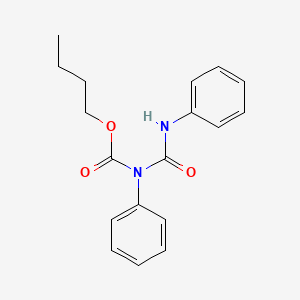

Butyl phenyl(phenylcarbamoyl)carbamate

CAS No.: 21367-12-4

Cat. No.: VC19696067

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21367-12-4 |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | butyl N-phenyl-N-(phenylcarbamoyl)carbamate |

| Standard InChI | InChI=1S/C18H20N2O3/c1-2-3-14-23-18(22)20(16-12-8-5-9-13-16)17(21)19-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,19,21) |

| Standard InChI Key | KUVSPACEZCUKGP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Introduction

Butyl phenyl(phenylcarbamoyl)carbamate belongs to the carbamate family, which features a carbonyl group bonded to both an alkoxy (butyl) and an amine group. The phenylcarbamoyl moiety introduces aromaticity and hydrogen-bonding capacity, influencing its reactivity and solubility. While the exact molecular formula and weight are not explicitly reported in the literature, analogous compounds such as tert-butyl (4-(1-methyl-2-(phenylcarbamoyl)-1H-imidazol-4-yl)phenyl)carbamate (C₂₂H₂₄N₄O₃, MW 392.5) provide a reference for estimating its properties . Key structural features include:

-

Butyl ester group: Enhances lipophilicity, affecting membrane permeability in biological systems.

-

Phenylcarbamoyl substituent: Contributes to π-π stacking interactions and potential binding to biological targets.

-

Carbamate backbone: Provides stability under physiological conditions while remaining amenable to hydrolysis under acidic or enzymatic conditions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of butyl phenyl(phenylcarbamoyl)carbamate likely follows methodologies established for related carbamates. A plausible route involves:

-

Formation of the carbamate backbone: Reacting butyl chloroformate with aniline derivatives under basic conditions.

-

Introduction of the phenylcarbamoyl group: Coupling phenyl isocyanate with the intermediate carbamate via nucleophilic addition.

Example Reaction Pathway:

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated in the synthesis of tert-butyl N-[(phenylcarbamoyl)methyl]carbamate.

Optimization Strategies

-

Solvent selection: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) improve reaction homogeneity.

-

Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) enhance coupling efficiency.

Physicochemical Properties and Stability

Stability Profile

Carbamates generally exhibit:

-

Acid sensitivity: Hydrolysis under strong acidic conditions (e.g., HCl/dioxane).

-

Thermal stability: Decomposition temperatures >150°C, suitable for storage at room temperature .

Solubility and Partitioning

-

LogP estimation: Analogous compounds (e.g., C₂₂H₂₄N₄O₃) have logP ~3.5, indicating moderate lipophilicity .

-

Aqueous solubility: Limited (<1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .

Applications in Organic Synthesis

Protecting Group Strategies

Butyl carbamates serve as temporary amine protectors in multi-step syntheses. Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid).

Intermediate in Pharmaceutical Synthesis

The compound’s structure aligns with intermediates used in PKC inhibitor development, as seen in tert-butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume